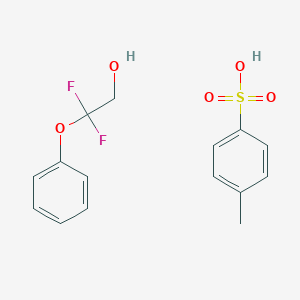
2,2-Difluoro-2-phenoxyethanol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-phenoxyethanol;4-methylbenzenesulfonic acid: is a chemical compound with the molecular formula C9H10F2O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-phenoxyethanol;4-methylbenzenesulfonic acid typically involves the reaction of 2,2-difluoroethanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-phenoxyethanol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce corresponding ketones or carboxylic acids .
Scientific Research Applications
2,2-Difluoro-2-phenoxyethanol;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-phenoxyethanol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoroethyl p-toluenesulfonate
- 2,2-Difluoroethyl 4-methylphenylsulfonate
Comparison
Compared to similar compounds, 2,2-Difluoro-2-phenoxyethanol;4-methylbenzenesulfonic acid is unique due to the presence of both the difluoroethanol and phenoxy groups. This combination imparts distinct chemical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
846044-20-0 |
|---|---|
Molecular Formula |
C15H16F2O5S |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2,2-difluoro-2-phenoxyethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H8F2O2.C7H8O3S/c9-8(10,6-11)12-7-4-2-1-3-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,11H,6H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
UOVLVMKVKCFXMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)OC(CO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)
![Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14187083.png)
![N-[3-(Thiophen-2-yl)prop-2-yn-1-yl]aniline](/img/structure/B14187085.png)
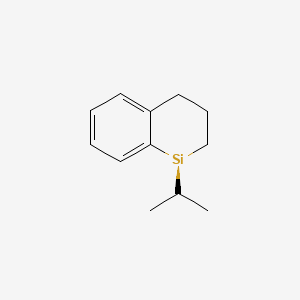
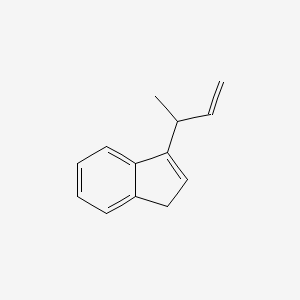
![Triethyl{[(4R)-non-1-en-4-yl]oxy}silane](/img/structure/B14187104.png)
![4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14187107.png)
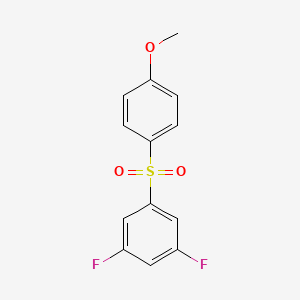
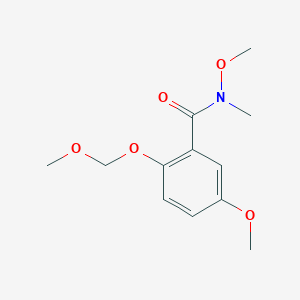

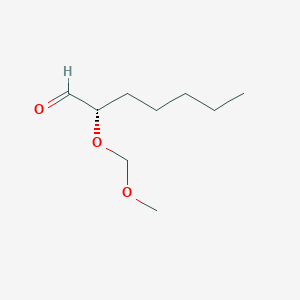
![2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B14187151.png)
![tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane](/img/structure/B14187160.png)
